

A Comparative Guide to the Structure-Activity Relationship of Myricetin Glycosides

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Compound of Interest

Compound Name: *Myricetin-3-O-robinoside*

Cat. No.: *B12364232*

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Myricetin, a naturally occurring flavonol found in various fruits, vegetables, and medicinal plants, is renowned for its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer effects.[1][2][3][4] In nature, myricetin often exists in its glycosidic forms, where one or more of its hydroxyl groups are attached to sugar moieties. This glycosylation significantly influences its physicochemical properties and biological activities. This guide provides a detailed comparison of myricetin and its glycosides, focusing on their structure-activity relationships (SAR), supported by quantitative data and experimental protocols.

The biological potency of myricetin is largely attributed to the number and position of hydroxyl groups on its flavonoid core.[2][5] Glycosylation, the enzymatic attachment of sugars, alters the molecule's polarity, size, and stereochemistry, which in turn modulates its bioavailability and interaction with molecular targets. Generally, the aglycone (myricetin) exhibits stronger activity in in vitro assays, as the sugar moiety can sterically hinder the hydroxyl groups responsible for radical scavenging or enzyme binding. However, glycosylation can also enhance solubility and alter transport across cell membranes.

Quantitative Comparison of Biological Activities

The following tables summarize the inhibitory concentrations (IC50) of myricetin and its various glycosides across different biological assays, providing a clear comparison of their potency.

Table 1: α -Glucosidase and α -Amylase Inhibitory Activity

Compound	α -Glucosidase IC50	α -Amylase IC50	Source
Myricetin	414 μ M	-	[6]
Myricetin-3-O-rhamnoside	69.02 μ g/mL	65.17 μ g/mL	[7]
Myricetin-3-O-(2"-O-galloyl)- α -L-rhamnoside	1.32 μ M	-	
Myricetin-3-O-(4"-O-galloyl)- α -L-rhamnoside	1.77 μ M	-	
Acarbose (Positive Control)	87.70 μ g/mL / 238.33 μ g/mL	32.25 μ g/mL	[7][8]

Note: Direct comparison of μ M and μ g/mL values requires molar mass conversion.

Table 2: Cytotoxicity Against Human Leukemic Cell Lines

Compound	Cell Line	Activity (GI50)	Source
Myricetin	Various Leukemic Lines	Inactive	[9]
Myricetin 3,7,4',5'-tetramethyl ether	Various Leukemic Lines	Active	[9]
Myricetin 3',5-diacetyl-3,7,4',5'-tetramethyl ether	Various Leukemic Lines	More active than the tetramethyl ether	[9]

Table 3: Antiviral Activity

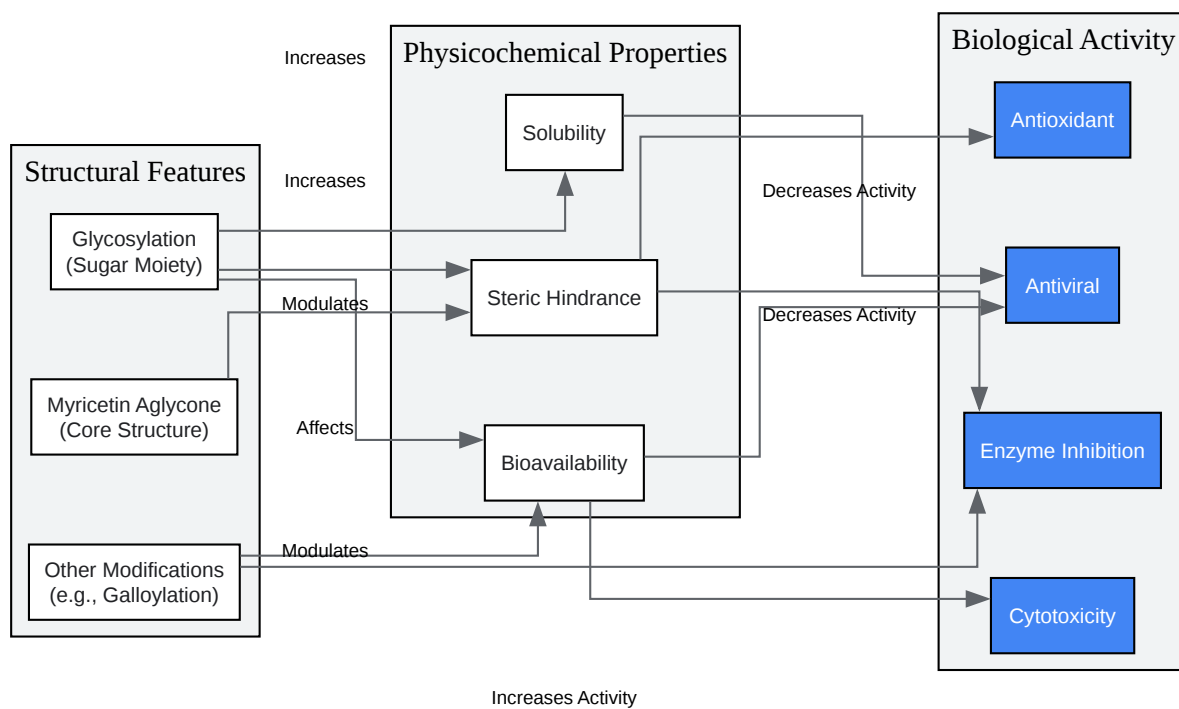
Compound	Virus	Activity (EC50)	Source
Myricetin	HIV-1	230 μ M	[10]
Myricetin 3-rhamnoside (MR)	HIV-1	1.4 μ M	[10]
Myricetin 3-(6-rhamnosylgalactoside) (MRG)	HIV-1	0.45 μ M	[10]
Myricetin 3-rhamnoside (MR)	Chikungunya Virus (CHIKV)	Dose-dependent reduction in viral titer	[11]
Myricetin 3-(6-rhamnosylgalactoside) (MRG)	Chikungunya Virus (CHIKV)	Significant reduction in viral titer	[11]

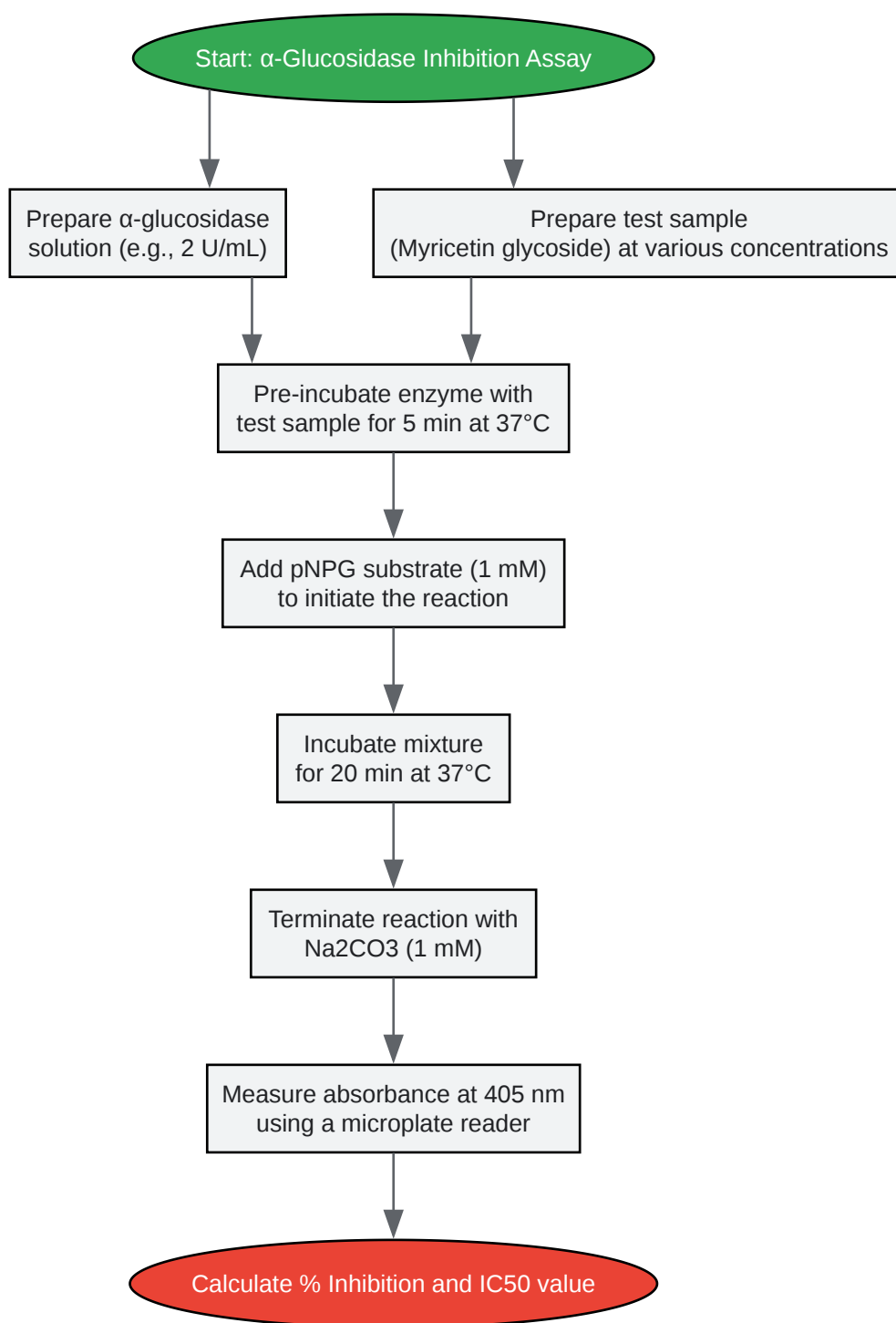
Structure-Activity Relationship Insights

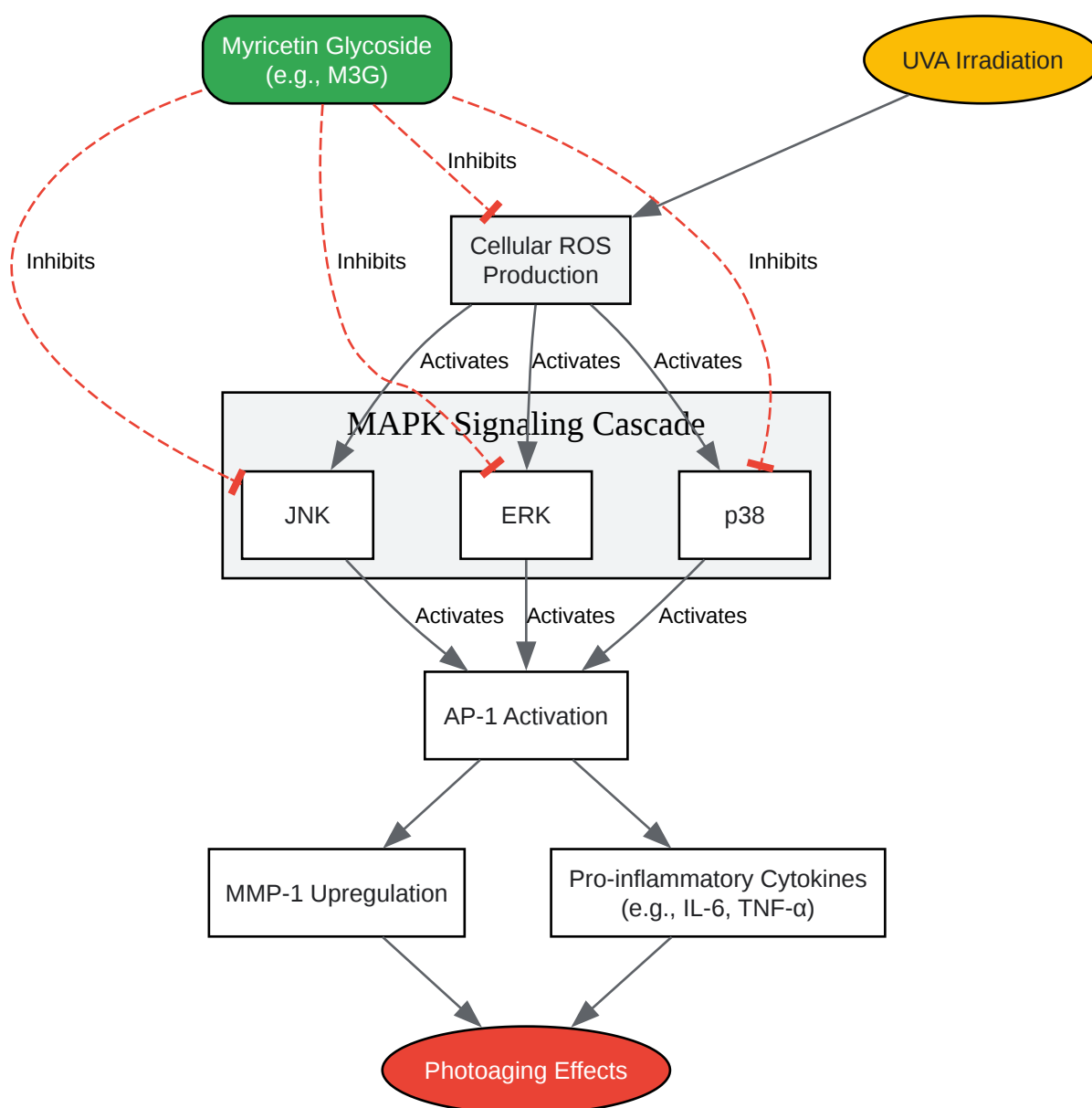
- **Antioxidant Activity:** The potent antioxidant and radical-scavenging effects of myricetin are primarily due to the presence of the B-ring catechol group.[5] Glycosylation at the C3 position can decrease this activity by blocking a key hydroxyl group.
- **Enzyme Inhibition:**
 - α -Glucosidase: Myricetin itself is an inhibitor of α -glucosidase.[6] Interestingly, certain glycosides, particularly those with an additional galloyl moiety, show significantly enhanced inhibitory activity, being several hundred times more potent than the standard drug, acarbose.[8] This suggests that the sugar and galloyl groups may form additional favorable interactions within the enzyme's active site.
 - Tyrosinase: The inhibitory activity of flavonoids against tyrosinase is well-documented. The presence of a hydroxyl group at the C7 position is a strong contributor to this inhibition.[12]
- **Antiviral Activity:** In the case of HIV-1, glycosylation dramatically increases the antiviral potency of myricetin.[10] It is hypothesized that the glycosyl moiety may play a role in the transport of the flavonoid into the cell. Once inside, the sugar may be cleaved, releasing the active myricetin aglycone to inhibit reverse transcriptase.[10]

- Cytotoxicity: Myricetin aglycone was found to be inactive against several human leukemic cell lines, whereas its ether and acetylated derivatives showed significant cytostatic and cytotoxic activities.[9] This highlights that modifications to the hydroxyl groups, other than glycosylation, can also profoundly impact biological activity.

Visualizing Relationships and Workflows







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